1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane

Neuroscience Receptor Pharmacology PBR/TSPO

1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane (CAS 40913-85-7) is a heterocyclic compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol. It is characterized by a 1,4-diazepane (homopiperazine) core substituted with a 2-(pyridin-2-yl)ethyl group.

Molecular Formula C12H19N3
Molecular Weight 205.305
CAS No. 40913-85-7
Cat. No. B2661180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane
CAS40913-85-7
Molecular FormulaC12H19N3
Molecular Weight205.305
Structural Identifiers
SMILESC1CNCCN(C1)CCC2=CC=CC=N2
InChIInChI=1S/C12H19N3/c1-2-7-14-12(4-1)5-10-15-9-3-6-13-8-11-15/h1-2,4,7,13H,3,5-6,8-11H2
InChIKeyOYHOYOZEGDULOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane (CAS 40913-85-7): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Receptor Studies


1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane (CAS 40913-85-7) is a heterocyclic compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol [1]. It is characterized by a 1,4-diazepane (homopiperazine) core substituted with a 2-(pyridin-2-yl)ethyl group. This structure places it within a class of pyridyl-diazepane compounds that are investigated for their interactions with various biological targets, including G-protein coupled receptors and ion channels . Its physical form is typically a clear, viscous, and hygroscopic liquid, which is miscible with water and very soluble in organic solvents like acetone and alcohol . This compound serves primarily as a versatile building block or a reference ligand in early-stage drug discovery and chemical biology research, rather than as a final drug candidate.

Why Generic Substitution of 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane is Scientifically Unreliable


Substituting 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane with a closely related analog is scientifically precarious due to the profound impact of even minor structural variations on both pharmacodynamic and physicochemical properties. The specific positioning of the pyridine nitrogen (2-yl vs. 3-yl vs. 4-yl) and the length of the alkyl linker can drastically alter receptor binding affinity and selectivity [1]. For instance, the simple shift from a direct pyridin-3-yl substitution to a pyridin-2-yl ethyl group in this compound can lead to a different target engagement profile, as evidenced by its high affinity for the peripheral benzodiazepine receptor (PBR) [2]. Furthermore, critical parameters for assay development, such as solubility and stability, are not conserved across the class. The physical state (hygroscopic liquid vs. solid) and solubility profile of this compound dictate specific handling and formulation requirements that a generic substitute would likely fail to meet [3]. The quantitative evidence presented below substantiates these critical differences.

1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane: Quantitative Differentiation from Closest Analogs


Subnanomolar Affinity for Peripheral Benzodiazepine Receptor (PBR) Defines a Distinct Target Profile

1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane exhibits a high-affinity interaction with the rat peripheral benzodiazepine receptor (PBR), also known as TSPO. This activity profile is a key differentiator from its structural analog, 1-(pyridin-3-yl)-1,4-diazepane, which is primarily characterized as a ligand for nicotinic acetylcholine receptors (nAChRs) [1]. The target compound's PBR binding affinity was quantified in vitro [2].

Neuroscience Receptor Pharmacology PBR/TSPO

High Aqueous Solubility (>100 mg/mL) Enables Broad Assay Compatibility

1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane demonstrates exceptionally high aqueous solubility. This property provides a significant practical advantage over many lipophilic 1,4-diazepane derivatives, such as those explored as CB2 agonists, which often suffer from poor water solubility [1]. The compound's solubility in water is specified as ≥100 mg/mL (equivalent to ≥620.35 mM) . This high solubility simplifies the preparation of concentrated stock solutions for in vitro assays and facilitates dosing for in vivo studies.

Assay Development ADME/PK Formulation

Favorable In Vitro Stability in PBS Buffer Supports Extended Assay Durations

The compound exhibits documented stability under physiologically relevant in vitro conditions. A stability assay demonstrated that 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane remains stable in phosphate-buffered saline (PBS) at pH 7.4 over a 24-hour period [1]. This data point is crucial for researchers planning long-duration cell-based assays or biochemical experiments. In contrast, the development of other 1,4-diazepane series, such as certain CB2 agonists, was complicated by issues of poor microsomal stability, which would limit their utility in similar assay formats [2].

Stability Studies Compound Management In Vitro ADME

Unique Physical State as a Hygroscopic Liquid Influences Handling and Purity

Unlike many solid 1,4-diazepane derivatives, 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane is a clear, viscous, and hygroscopic liquid at room temperature . This physical form necessitates specific storage and handling procedures. For instance, the compound's high density (0.99 ± 0.03 g/mL) and viscosity (1.2 ± 0.4 cPs) are documented physical constants [1]. This contrasts sharply with other pyridyl-diazepane analogs, such as the solid 1-(pyridin-3-yl)-1,4-diazepane , or the solid 1-(5-ethoxypyridin-3-yl)-1,4-diazepane [2], which may be handled as standard powders.

Compound Handling Analytical Chemistry Procurement Specifications

Optimal Application Scenarios for 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane (40913-85-7)


Probe Development for TSPO/PBR Biology

1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane is an ideal starting point for the development of high-affinity probes for the translocator protein (TSPO), also known as the peripheral benzodiazepine receptor. Its documented IC50 of 2.20 nM in rat brain homogenates [1] supports its use in competitive binding assays, structure-activity relationship (SAR) studies, and as a reference ligand for TSPO-targeted drug discovery programs focused on neuroinflammation, cancer, and steroidogenesis [2].

Synthesis of Complex Molecular Scaffolds in Medicinal Chemistry

As a liquid, heterobifunctional building block containing a nucleophilic secondary amine (on the diazepane ring) and a pyridine moiety, this compound is well-suited for parallel synthesis and library generation [1]. Its high solubility in a range of solvents (water, acetone, alcohol) [2] facilitates its use in diverse reaction conditions, enabling the rapid construction of complex molecules for lead discovery and lead optimization campaigns.

Long-Duration In Vitro Pharmacological Assays

The combination of high aqueous solubility (≥100 mg/mL) [1] and documented stability in PBS buffer at pH 7.4 for 24 hours [2] makes 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane highly amenable to long-duration in vitro assays. This includes functional assays, washout experiments, and 24-hour target engagement studies where compound degradation would otherwise confound the results.

Development of Copper-Based Catalytic Models

The 1,4-diazepane and pyridine motifs within this compound provide a structural mimic for the 'histidine brace' motif found in the active site of lytic polysaccharide monooxygenases (LPMOs) [1]. This makes 1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane a valuable ligand precursor for the synthesis of copper(II) complexes, which are used as model systems to study the mechanism of oxidative bond cleavage in these industrially relevant enzymes [2].

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